molecular formula C12H9F2NO B1433919 3-[(2,3-Difluorophenyl)methoxy]pyridine CAS No. 1707575-03-8

3-[(2,3-Difluorophenyl)methoxy]pyridine

Cat. No.: B1433919
CAS No.: 1707575-03-8
M. Wt: 221.2 g/mol
InChI Key: MBFKSVGJPKSQII-UHFFFAOYSA-N
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Description

3-[(2,3-Difluorophenyl)methoxy]pyridine is a chemical compound with the molecular formula C12H9F2NO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with fluorine atoms. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties .

Preparation Methods

The synthesis of 3-[(2,3-Difluorophenyl)methoxy]pyridine typically involves the reaction of 2,3-difluorobenzyl alcohol with pyridine under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Chemical Reactions Analysis

3-[(2,3-Difluorophenyl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

3-[(2,3-Difluorophenyl)methoxy]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-[(2,3-Difluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(2,3-Difluorophenyl)methoxy]pyridine can be compared with other fluorinated pyridine derivatives such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical reactivity and biological activity. The unique substitution pattern in this compound imparts distinct properties that make it valuable for specific applications .

Properties

IUPAC Name

3-[(2,3-difluorophenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-11-5-1-3-9(12(11)14)8-16-10-4-2-6-15-7-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFKSVGJPKSQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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